molecular formula C18H18N2O3 B5715876 N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B5715876
M. Wt: 310.3 g/mol
InChI Key: UPTQRXVIUCKBBP-XMHGGMMESA-N
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Description

N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound with a unique structure that combines a benzodioxine ring with a phenylpropylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves the condensation of 1-phenylpropylideneamine with 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amino group.

Scientific Research Applications

N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide: shares structural similarities with other benzodioxine derivatives and phenylpropylideneamino compounds.

Uniqueness

  • The unique combination of the benzodioxine ring and phenylpropylideneamino group in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-14(13-8-4-3-5-9-13)19-20-18(21)17-12-22-15-10-6-7-11-16(15)23-17/h3-11,17H,2,12H2,1H3,(H,20,21)/b19-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTQRXVIUCKBBP-XMHGGMMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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